molecular formula C13H20N2O3 B14138735 tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate CAS No. 1240587-22-7

tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate

Cat. No.: B14138735
CAS No.: 1240587-22-7
M. Wt: 252.31 g/mol
InChI Key: UOVFUSPKXGTOIX-JTQLQIEISA-N
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Description

tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a furan ring attached to the piperazine moiety, with a tert-butyl group protecting the carboxylate functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate typically involves the reaction of (S)-3-(furan-2-yl)piperazine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted piperazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and piperazine moiety can engage in various binding interactions, including hydrogen bonding and hydrophobic interactions, which can modulate the activity of the target molecules. The tert-butyl group provides steric protection, enhancing the stability and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate
  • tert-Butyl 4-[2-(furan-2-yl)-2-methoxyethyl]piperazine-1-carboxylate

Uniqueness

tert-Butyl (S)-3-(furan-2-yl)piperazine-1-carboxylate is unique due to its specific stereochemistry and the presence of the furan ring, which imparts distinct chemical and biological properties. The combination of the tert-butyl group and the piperazine moiety also contributes to its stability and reactivity, making it a valuable compound in various research applications.

Properties

CAS No.

1240587-22-7

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl (3S)-3-(furan-2-yl)piperazine-1-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-7-6-14-10(9-15)11-5-4-8-17-11/h4-5,8,10,14H,6-7,9H2,1-3H3/t10-/m0/s1

InChI Key

UOVFUSPKXGTOIX-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN[C@@H](C1)C2=CC=CO2

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CO2

Origin of Product

United States

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